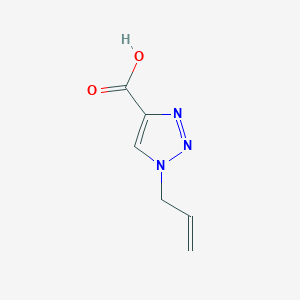

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral data .Scientific Research Applications

Antimicrobial Activity

- Synthesis and Characterization for Antimicrobial Use : The synthesis and characterization of substituted 1,2,3-triazoles, including 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrate potential antimicrobial activity. These compounds are synthesized through 1,3-dipolar cycloaddition reactions and screened for antimicrobial properties (Holla et al., 2005).

Synthesis Techniques

- One-Pot Synthesis for Triazoles : A study on the one-pot synthesis of monosubstituted 1-aryl-1H-1,2,3-triazoles highlights the use of prop-2-ynoic acid or calcium acetylide as a source of acetylene, which could be applied to this compound (Yang et al., 2012).

Biomedical Applications

- Peptidomimetics and Biologically Active Compounds : The 5-amino-1,2,3-triazole-4-carboxylic acid derivative is used in creating peptidomimetics and biologically active compounds. The study discusses the Dimroth rearrangement and the use of ruthenium-catalyzed cycloaddition for synthesis (Ferrini et al., 2015).

Antibacterial Activity

- N-Acyl Derivatives for Antibacterial Properties : Synthesis of N-acyl derivatives of 1,2,3-triazole chalcones, including compounds related to this compound, shows antibacterial activity. This includes the preparation and testing of these compounds for antibacterial effects (Odin et al., 2020).

Imaging Applications

- Brain Tumor Imaging with PET : A study on the synthesis and evaluation of derivatives of 1H-[1,2,3]triazole-substituted amino acids, such as this compound, for brain tumor imaging using positron emission tomography (PET) (McConathy et al., 2010).

Mechanism of Action

Properties

IUPAC Name |

1-prop-2-enyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h2,4H,1,3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACGJWPGZYTCSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(N=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2408793.png)

![tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2408794.png)

![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrobromide](/img/structure/B2408799.png)

![2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408805.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2408810.png)

![4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408813.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2408814.png)